molecular formula C16H14N4O2 B1523555 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351779-49-1

1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523555
CAS No.: 1351779-49-1
M. Wt: 294.31 g/mol
InChI Key: RJZRRIYRIQUOEJ-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1,2,3-triazole family, which is renowned for its stability and ability to mimic amide bonds, making it a valuable bioisostere in the design of novel pharmacologically active molecules . The structure incorporates a carboxylic acid functional group, which provides a versatile handle for further synthetic modification into various derivatives, such as amides, esters, and hydroxamic acids, allowing researchers to fine-tune the compound's properties and activity . The core 1,2,3-triazole-4-carboxylic acid structure is a key intermediate for constructing more complex molecular architectures. Research on closely related 1,2,3-triazole and 1,2,4-triazole carboxylic acid derivatives has demonstrated their potential as key intermediates for hybrid drug synthesis and their subsequent evaluation in various biological assays . These analogs have shown promising anti-inflammatory activity in vitro, with some compounds exhibiting significant inhibition of protein denaturation and potency comparable to reference drugs like Indomethacin and Celecoxib . Furthermore, such triazole-based scaffolds are frequently explored for their antimalarial and anticancer potential, where they can act as enzyme inhibitors or interact with biological targets like metalloproteinases . This product is intended for research purposes as a building block in multi-step organic synthesis, particularly in the generation of diverse compound libraries for high-throughput screening . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This material must be handled by a qualified chemist in a laboratory setting.

Properties

IUPAC Name

1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZRRIYRIQUOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

Overview:

  • The most common synthetic route to this compound involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne precursor, catalyzed by copper(I) ions.
  • This “click chemistry” approach is efficient, regioselective, and widely used for constructing 1,2,3-triazole rings.

Synthetic Steps:

Step Description Details
1 Preparation of azide precursor Synthesis of 3-ethylphenyl azide or pyridinyl azide derivatives
2 Preparation of alkyne precursor Synthesis of alkyne functionalized with carboxylic acid or protected derivatives
3 Cycloaddition reaction Copper(I)-catalyzed reaction between azide and alkyne to form the triazole ring

Reaction Conditions:

  • Copper(I) catalysts such as CuSO4/sodium ascorbate or Cu(OTf)2 complexes.
  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or mixtures.
  • Temperature: Typically room temperature to moderate heating (25–50 °C).
  • Reaction times: Several hours until completion monitored by TLC.

Industrial Scale Considerations:

  • Optimization of temperature, solvent, and catalyst concentration enhances yield and purity.
  • Continuous flow reactors are sometimes employed for safety and efficiency in scale-up.

Reference:

  • US Patent US6642390B2 details this one-step synthesis method and its application to triazole carboxylic acids.

Cycloaddition of Aryl Azides with β-Ketoesters under Basic Conditions

Overview:

  • Recent research reports high-yielding cycloaddition reactions of β-ketoesters with aryl azides to produce 1,2,3-triazoles bearing carboxylate groups.
  • The reaction outcome depends on the substitution pattern of the β-ketoester and azide.

Key Findings:

  • 2-Unsubstituted β-ketoesters yield 5-methyl-1,2,3-triazoles.
  • 2-Alkyl-substituted β-ketoesters yield 5-hydroxy-1,2,3-triazoles, which are acidic and may serve as bioisosteres of hydroxamic acids.
  • Pyridyl azides with substitution at the 2-position (ortho to nitrogen) show lower reactivity or require copper catalysis for moderate yields.

Typical Reaction Conditions:

Parameter Condition
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K2CO3
Solvent Dimethyl sulfoxide (DMSO) or acetonitrile (MeCN)
Temperature 40–50 °C for several hours
Catalyst (optional) Copper triflate complex for less reactive azides

Yields and Examples:

Entry β-Ketoester Type Azide Type Catalyst Yield (%) Notes
1 Ethyl acetoacetate (unsubstituted) 4-pyridyl azide None 80 High yield, regioselective
2 Ethyl acetoacetate 3-pyridyl azide None 72 Good yield
3 Ethyl acetoacetate 2-pyridyl azide None 0 No conversion
4 Ethyl acetoacetate 2-pyridyl azide Cu(OTf)2·C6H5CH3 in DMSO 50 Moderate yield with catalyst
5 2-substituted β-ketoester Phenyl azide None 5-hydroxy-triazole formed exclusively Divergent reaction pathway

Reference:

  • The Journal of Organic Chemistry (2021) article provides detailed experimental data and mechanistic insights into these cycloaddition reactions.

Two-Step Synthesis via β-Ketoester and Pyridyl Azide Intermediates

Overview:

  • A two-step synthetic route involves first forming an ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate intermediate.
  • This intermediate is then converted to the corresponding 5-formyl derivative by acid hydrolysis.

Reaction Details:

Step Reaction Description Conditions Yield (%)
1 Cycloaddition of pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with K2CO3 base 40–50 °C, ~7 hours 89
2 Hydrolysis of acetal group to form 5-formyl derivative Reflux in 1,4-dioxane with HCl 91

Characterization:

  • Products confirmed by 1H and 13C NMR spectroscopy.
  • High purity and yields demonstrate the efficiency of this synthetic scheme.

Reference:

  • MDPI publication (2022) details this two-step synthesis and structural characterization of related triazole carboxylates.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent(s) Temperature Yield Range (%) Notes
Copper(I)-Catalyzed Cycloaddition (CuAAC) Azide + Alkyne Cu(I) salts (e.g., CuSO4/ascorbate) DMSO, MeCN RT to 50 °C High (varies) Regioselective, scalable, widely used
One-Step from Azide and β-Ketoester Azide + β-ketoester Base (e.g., K2CO3) Various Mild High Simplified, large-scale feasible
Cycloaddition with β-Ketoesters (Basic) β-Ketoester + Aryl azide Organic base (DBU, K2CO3) DMSO, MeCN 40–50 °C 50–80 Substitution pattern affects yield
Two-Step via Acetal Intermediate Pyridyl azide + diethoxy-oxobutanoate K2CO3 base + HCl hydrolysis DMSO, 1,4-dioxane 40–50 °C + reflux ~90 High purity, well-characterized products

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituent variations:

Compound Name R1 (Position 1) R5 (Position 5) Key Modifications
1-(3-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Ethylphenyl Pyridin-2-yl Reference compound
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methylphenyl Pyridin-2-yl Chloro and methyl groups enhance steric bulk and lipophilicity
1-(4-Fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluoro-2-methylphenyl Pyridin-2-yl Fluoro substituent increases electronegativity
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ester group reduces acidity; pyridine positional isomer

Physicochemical Properties

  • pKa and Solubility : Substituents significantly influence acidity and solubility. For example, 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a predicted pKa of ~2.97 and density of 1.45 g/cm³ . The ethyl group in the reference compound may slightly lower solubility compared to halogenated analogs.
  • Thermal Stability : Boiling points for triazole derivatives range widely (e.g., ~538°C for the chloro-methyl analog ), suggesting high thermal stability.

Biological Activity

1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit tumor growth in various cancer cell lines. In particular, 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its effects on human lung cancer cells (H460) and has shown significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Studies indicate that triazole hybrids can exhibit potent antibacterial effects against a range of pathogens. For example, derivatives similar to 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range against E. coli and other bacterial strains .

Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another area where triazole compounds show promise. The structure of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid may facilitate interactions with these enzymes, potentially leading to applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of triazole compounds can be attributed to several mechanisms:

  • Interaction with Biological Targets : The unique structural features of triazoles allow them to bind effectively to various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Modulation of Signaling Pathways : Triazoles may influence key signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that compounds with similar structures to 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant anticancer activity against various cell lines. The study reported an IC50 value of approximately 15 µM for the compound's effectiveness against H460 cells .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, a related triazole compound demonstrated MIC values as low as 0.0063 μmol/mL against E. coli, highlighting the potential utility of triazoles in combating bacterial infections .

Data Table: Biological Activities of Triazole Derivatives

Compound NameActivity TypeIC50/MIC ValueReference
1-(3-Ethylphenyl)-5-(pyridin-2-yl)-triazoleAnticancerIC50 = 15 µM
Triazole hybrid AAntimicrobialMIC = 0.0063 μmol/mL
Triazole hybrid BAChE InhibitionIC50 = 0.21 μM

Q & A

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30) resolves impurities.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) and detect tautomeric forms. For example, cyclic hemiacetal tautomers show distinct peaks at δ 5.5–6.0 ppm .
    • HRMS : Exact mass analysis (e.g., m/z 337.12 for [M+H]⁺) validates molecular formula.
  • X-ray Crystallography : SHELXL refinement (using WinGX suite) resolves bond lengths and angles, critical for confirming the triazole ring geometry .

How does ring-chain tautomerism affect the compound’s reactivity and bioactivity?

Advanced
The carboxylic acid and adjacent substituents can undergo tautomerism, forming cyclic hemiacetals (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). Key findings:

  • Structural Impact : Tautomerization shifts electron density, altering binding affinity to targets like enzymes or receptors. For example, the tautomeric form may enhance hydrogen bonding in PROTAC linkers .
  • Analytical Methods : Dynamic NMR (DMSO-d₆, 25°C) quantifies tautomer ratios. In one study, ~20% of the compound existed as a cyclic tautomer, affecting solubility and stability .
    Implications : Tautomer-specific bioactivity must be considered in structure-activity relationship (SAR) studies to avoid misinterpretation of assay results.

What strategies resolve contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from structural analogs, assay conditions, or tautomerism. Strategies include:

  • Comparative SAR Analysis : Tabulate activities of analogs (e.g., 5-(difluoromethyl) vs. 5-(propan-2-yl) derivatives). For instance, difluoromethyl groups enhance antimicrobial potency by increasing lipophilicity .
  • Experimental Replication : Control variables like solvent (DMSO vs. aqueous buffers) and pH. For example, acidic conditions stabilize the carboxylic acid form, altering protein binding .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate bioactivity with confirmed structures .

How to design assays evaluating the compound’s inhibitory effects on Wnt/β-catenin signaling?

Q. Advanced

  • Cell-Based Assays : Use HEK293T cells transfected with a TCF/LEF luciferase reporter. Treat with the compound (1–50 µM) and measure luminescence suppression. Normalize to cytotoxicity (MTT assay) .
  • Molecular Docking : Employ AutoDock Vina to model interactions with β-catenin’s binding pocket. Prioritize triazole and pyridine moieties for hydrophobic contacts .
  • Validation : Compare IC₅₀ values with known inhibitors (e.g., ICG-001). Contradictory results may arise from off-target effects; mitigate via siRNA knockdown of parallel pathways .

What are best practices for refining the crystal structure of this compound using SHELXL?

Q. Advanced

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure resolution < 0.8 Å for anisotropic displacement parameter refinement .
  • Refinement Workflow :
    • SHELXD : Solve phase problem via dual-space methods.
    • SHELXL : Apply restraints for disordered ethyl/pyridyl groups. Use "ISOR" and "DELU" commands to model thermal motion .
    • Validation : Check R-factor convergence (<5%) and ADP consistency with PLATON .
  • Troubleshooting : For twinned crystals, apply TWIN/BASF commands. SHELXE can handle pseudo-merohedral twinning .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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